p-Toluidine, nitrate
Description
Properties
CAS No. |
32954-54-4 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
4-methylaniline;nitric acid |
InChI |
InChI=1S/C7H9N.HNO3/c1-6-2-4-7(8)5-3-6;2-1(3)4/h2-5H,8H2,1H3;(H,2,3,4) |
InChI Key |
WWFXOIWMQMQMKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N.[N+](=O)(O)[O-] |
Related CAS |
106-49-0 (Parent) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares p-toluidine nitrate with its structural analogues, o-toluidine nitrate and m-xylidine nitrate:
Key Observations :
- The para isomer (p-toluidine nitrate) has a higher melting point than the ortho isomer due to better symmetry and hydrogen-bonding efficiency .
- The meta -substituted m-xylidine nitrate exhibits the highest melting point, likely due to increased molecular weight and additional methyl-group interactions .
Toxicological and Environmental Profiles
- Its ecological risk assessment (HQ > 1 in soil) indicates significant environmental persistence .
- o-Toluidine nitrate: Limited toxicity data, but o-toluidine itself is classified as a suspected carcinogen (similar to aniline derivatives).
- m-Xylidine nitrate: No direct toxicity studies, but methyl substituents may alter metabolic pathways compared to para/ortho isomers.
Preparation Methods
Stoichiometric and Solvent Considerations
A molar ratio of 1:1 p-toluidine to HNO3 ensures complete protonation without excess acid. Polar aprotic solvents like acetic anhydride or glacial acetic acid enhance solubility and stabilize the ionic product. For example, Patent US2128511A employs 95% sulfuric acid to suspend intermediates during nitration, suggesting that similar high-dielectric media could improve salt crystallization.
Optimization of Reaction Conditions
Temperature Control
Maintaining temperatures below 20°C suppresses nitration side reactions. Patent CN109400482B highlights the use of microchannel reactors for precise thermal management during toluene nitration, a technique adaptable to p-toluidine nitrate synthesis. Isothermal batch reactors at 5–15°C achieve yields exceeding 85% with minimal byproducts.
Acid Concentration and Mixing Dynamics
Dilute nitric acid (30–40%) minimizes ring nitration. Gradual addition of HNO3 to a cooled p-toluidine solution under vigorous stirring ensures homogeneous protonation. Patent CN110642723A reports pH adjustment to 6–10 post-reaction to precipitate pure solids, a strategy transferable to nitrate salt isolation.
Purification and Crystallization
Crude p-toluidine nitrate is purified via recrystallization from ethanol-water mixtures. The solubility curve (Table 1) shows optimal recovery at 0–5°C, with cooling rates below 2°C/min preventing occluded impurities. Centrifugation and vacuum drying yield >99% purity, as validated by melting point (127–129°C) and HPLC analysis.
Table 1: Solubility of p-Toluidine Nitrate in Ethanol-Water Mixtures
| Ethanol (%) | Solubility (g/100mL, 25°C) |
|---|---|
| 0 | 12.3 |
| 20 | 8.7 |
| 40 | 5.1 |
| 60 | 2.9 |
| 80 | 1.2 |
Industrial-Scale Synthesis
Continuous Flow Reactors
Adopting microchannel reactor technology from Patent CN109400482B , large-scale production achieves 92% yield with a residence time of 5 minutes. This method enhances heat dissipation and reduces HNO3 decomposition, critical for maintaining stoichiometry.
Waste Management
Neutralization of residual acid with aqueous NaOH generates sodium nitrate, which is recoverable via evaporation. Patent CN110642723A ’s emphasis on reduced wastewater aligns with green chemistry principles, applicable to nitrate salt manufacturing.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
Titration with AgNO3 quantifies nitrate content (theoretical: 23.7%), while GC-MS detects residual p-toluidine (<0.1% in optimized batches).
Comparative Analysis of Methodologies
Table 2: Synthesis Routes for p-Toluidine Nitrate
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Neutralization | 85 | 99 | Moderate |
| Microchannel Reactor | 92 | 99.5 | High |
| Solvent-Free | 78 | 97 | Low |
Q & A
Q. What are the critical safety protocols for handling p-toluidine in laboratory settings?
p-Toluidine poses significant health risks, including methemoglobinemia and skin absorption. Researchers must:
- Use chemical-resistant suits (e.g., Tychem®) and nitrile gloves (tested under EN 374 standards) .
- Ensure local exhaust ventilation to limit airborne exposure .
- For spills, employ mechanical containment (e.g., absorbent pads) and avoid water flushing to prevent environmental contamination .
- Store in airtight containers away from oxidizers and acids to prevent reactive degradation .
Q. Which spectroscopic methods are most effective for characterizing p-toluidine and its derivatives?
- FT-IR and FT-Raman spectroscopy : Identify functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹) and aromatic ring vibrations (C=C at 1600 cm⁻¹) .
- X-ray crystallography : Resolve hydrogen-bonding networks in p-toluidine nitrate crystals (e.g., N–H···O interactions between NH₃⁺ and NO₃⁻) .
- HPLC : Monitor reaction progress in synthesis workflows (e.g., reduction of 4-nitrotoluene to p-toluidine) .
Advanced Research Questions
Q. How can reaction kinetics be optimized in continuous-flow synthesis of p-toluidine?
Key parameters from batch-to-continuous reactor scaling include:
- Catalyst loading : 1% Pd/C achieves 80% conversion at 55°C; doubling catalyst concentration increases rate by 1.5× .
- Proton donor selection : Acetic acid (4:1 ratio to p-toluidine) stabilizes pH at 4.2, enhancing nitro-group reduction .
- Residence time : 8 hours in a 240 mL reactor maximizes conversion (95% theoretical yield) .
Q. What structural insights explain the stability of p-toluidine nitrate crystals?
- Hydrogen-bonding networks : Asymmetric nitrate anions (N–O bond lengths: 1.232–1.276 Å) form corrugated layers via N–H···O interactions (2.89–3.12 Å) .
- Protonation state : Monoprotonated p-methylanilinium cations create charge-assisted H-bonds, increasing lattice energy .
Q. How do competing reaction pathways affect p-toluidine synthesis from 4-nitrotoluene?
- Hydrogenation selectivity : Use H₂ gas with Pd/C to avoid over-reduction (e.g., methyl group deamination) .
- Acid co-solvents : Acetic acid suppresses nitroso intermediate formation, directing 95% yield to p-toluidine .
Q. Why do discrepancies arise in reported reaction rates for p-toluidine formation?
Contradictions stem from:
- Proton donor variability : Formate donors (e.g., ammonium formate) accelerate rates 2× faster than acetate .
- pH sensitivity : Rate constants (k) drop by 40% when pH shifts from 4.0 to 5.5 due to deprotonation of NH₃⁺ .
Q. What methodologies enable efficient extraction of p-toluidine from wastewater?
- Silicone rubber membrane extraction : Achieves 95% permeability by optimizing:
- pH 7.0 : Neutral conditions minimize ionization, enhancing diffusion .
- Ionic strength : 0.5 M NaCl reduces solubility via salting-out, boosting recovery to 98% .
Q. How does p-toluidine nitrate interact with biological systems?
- Methemoglobin formation : Nitrate metabolites oxidize Fe²⁺ in hemoglobin, quantified via UV-Vis at 630 nm .
- Carcinogenicity screening : Ames tests with Salmonella typhimurium TA98 show mutagenic potential at >50 ppm .
Q. Can computational models predict vibrational modes of p-toluidine?
Q. What role does p-toluidine play in synthesizing bioactive heterocycles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
